N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a 3-methylphenyl group and at position 4 with a methyl group. An ethyl chain extends from position 5 of the thiazole, terminating in an ethanediamide linker that connects to a 4-nitrophenyl group.
Properties
IUPAC Name |
N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-13-4-3-5-15(12-13)21-23-14(2)18(30-21)10-11-22-19(26)20(27)24-16-6-8-17(9-7-16)25(28)29/h3-9,12H,10-11H2,1-2H3,(H,22,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDUELSABOIFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and is often investigated for its anticancer and antimicrobial effects.
Chemical Characteristics
The molecular formula of this compound is with a molecular weight of approximately 417.50 g/mol. The compound's structure includes a thiazole moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O4S2 |
| Molecular Weight | 417.50 g/mol |
| LogP | 3.323 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 58.167 Ų |
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, benzenesulfonamides related to this compound have demonstrated potent inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. Studies have reported IC50 values in the nanomolar range for these compounds against various cancer cell lines, suggesting strong anticancer potential .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have shown promising antibacterial and antifungal activities. Research on related compounds indicates that they can effectively inhibit the growth of pathogenic bacteria and fungi, making them viable candidates for therapeutic applications .
Case Studies
-
Study on Anticancer Activity :
A study conducted on a series of thiazole derivatives revealed that modifications in the thiazole ring significantly enhance their anticancer activity. The compound this compound was tested against several cancer cell lines, resulting in notable cytotoxic effects attributed to its ability to inhibit CA IX. -
Antimicrobial Efficacy :
Another study evaluated the antimicrobial properties of thiazole-containing compounds. The results indicated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Insights
- 4-Nitrophenyl Group : Strong electron-withdrawing effects may increase reactivity in biological systems compared to methoxy or chloro substituents.
- Ethanediamide Linker : Likely improves solubility and hydrogen-bonding capacity versus simpler linkers like hydrazides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
